molecular formula C11H19N3S2 B4808688 3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

Cat. No.: B4808688
M. Wt: 257.4 g/mol
InChI Key: HAWYIUBHDGQHER-UHFFFAOYSA-N
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Description

3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring substituted with a butylsulfanyl group and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-butylsulfanylethylamine with propargyl bromide to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-butylsulfanylethyl pyridine-3-carboxylate
  • 4-alkylthioethyl derivatives of pyridine
  • Benzimidazole derivatives

Uniqueness

3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a butylsulfanyl group and a prop-2-enyl group makes it particularly versatile in various chemical reactions and applications .

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines

Properties

IUPAC Name

3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S2/c1-3-5-8-16-9-6-10-12-13-11(15)14(10)7-4-2/h4H,2-3,5-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWYIUBHDGQHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC1=NNC(=S)N1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
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3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
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3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
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3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(2-butylsulfanylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

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